molecular formula C16H12Br2 B178296 2,7-Dibromo-4,5,9,10-tetrahydropyrene CAS No. 17533-36-7

2,7-Dibromo-4,5,9,10-tetrahydropyrene

Cat. No. B178296
CAS RN: 17533-36-7
M. Wt: 364.07 g/mol
InChI Key: DECWZAKGNGDEQE-UHFFFAOYSA-N
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Description

2,7-Dibromo-4,5,9,10-tetrahydropyrene is a chemical compound with the molecular formula C16H12Br2 . It’s a derivative of pyrene, a renowned aromatic hydrocarbon known for its versatile properties and potential applications across various scientific domains .


Synthesis Analysis

The synthesis of substituted pyrenes, such as 2,7-Dibromo-4,5,9,10-tetrahydropyrene, involves indirect methods. One approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, the reactivity of which is displaced to positions 2 and 7 under Electrophilic Aromatic Substitution (EAS) conditions. Subsequent re-aromatisation gives pyrene derivatives carrying substituents in either one or both extreme positions .


Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-4,5,9,10-tetrahydropyrene is based on the pyrene nucleus, which is known for its photophysical/electronic properties and extended rigid structure .


Chemical Reactions Analysis

The chemical reactions involving 2,7-Dibromo-4,5,9,10-tetrahydropyrene are significant in synthetic chemistry, materials science, and environmental studies. The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-4,5,9,10-tetrahydropyrene are determined by its molecular structure and the nature of its substituents .

Scientific Research Applications

  • Homology in Molecular Crystals : Studies using scanning tunneling microscopy and X-ray crystallography have found that 4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid demonstrates remarkable homology in 2D and 3D crystal structures. This property is significant for imposing specific nanopatterns on surfaces and understanding crystallization processes (Dang et al., 2007).

  • Polymer Synthesis : 2,7-Dibromo-4,5,9,10-tetrahydropyrene has been used as a monomer in the synthesis of a novel soluble poly(p-phenylene) with tetrahydropyrene repeating units. This polymer exhibits solubility in common organic solvents and potential for use in light-emitting diodes due to its unique fluorescence properties (Kreyenschmidt et al., 1995).

  • Solid-State Emission Behavior : A study on 4,5,9,10-tetrahydropyrene-based tetraarylethenes showed that they are active in aggregation-induced emission (AIE). These compounds are weak emitters in good solvents but highly emissive in the solid state, making them potential candidates for solid-state emitters (Zhang et al., 2018).

  • Electron Acceptors in Organic Conductors : The synthesis of 4,5,9,10-Tetrahydropyrene-2,7-dione, an important intermediate in the production of electron acceptors for organic conductors, has been reported (Boldt & Bruhnke, 1994).

  • Photophysical Properties : A study on the synthesis of donor-acceptor substituted tetrahydropyrenes explored their photophysical properties, revealing significant solvent-polarity-dependent fluorescence and potential applications in photodynamic therapy (Sumalekshmy & Gopidas, 2005).

  • Hydrogen Sorption in Metal-Organic Frameworks : Research on porous metal-organic frameworks, including those based on 4,5,9,10-tetrahydropyrene-2,7-dicarboxylate, has shown these materials to be effective for hydrogen uptake, which is crucial for hydrogen storage applications (Rowsell et al., 2004).

Mechanism of Action

The mechanism of action for the reactions involving 2,7-Dibromo-4,5,9,10-tetrahydropyrene is dictated by the distinct electronic structure of pyrene, which dictates the preferential electrophilic aromatic substitution reactions at specific positions .

Future Directions

The future directions in the research and application of 2,7-Dibromo-4,5,9,10-tetrahydropyrene and similar compounds lie in their potential applications across various scientific domains, including synthetic chemistry, materials science, and environmental studies .

properties

IUPAC Name

2,7-dibromo-4,5,9,10-tetrahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWZAKGNGDEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545083
Record name 2,7-Dibromo-4,5,9,10-tetrahydropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-4,5,9,10-tetrahydropyrene

CAS RN

17533-36-7
Record name 2,7-Dibromo-4,5,9,10-tetrahydropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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